molecular formula C17H24N2O4S B2906200 N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1286712-12-6

N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2906200
CAS RN: 1286712-12-6
M. Wt: 352.45
InChI Key: RLXXINHWENISOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CYM-5442, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of molecules, which are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is not fully understood, but it is thought to act as an inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. Inhibition of CK2 by N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may lead to cell cycle arrest and apoptosis in cancer cells, as well as anti-inflammatory effects in immune cells.
Biochemical and Physiological Effects
N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In immune cells, N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its specificity for CK2, which allows researchers to study the effects of CK2 inhibition on cellular processes. In addition, N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to be relatively non-toxic in vitro and in vivo, which makes it a potential therapeutic agent for a variety of diseases. However, one limitation of using N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its relatively low solubility, which may limit its effectiveness in certain assays.

Future Directions

There are several potential future directions for research on N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One area of interest is the development of more potent and selective CK2 inhibitors, which may have greater therapeutic potential. In addition, further studies are needed to fully elucidate the mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its effects on cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide as a therapeutic agent for cancer and other diseases.

Synthesis Methods

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with 2-cyclopropyl-2-hydroxypropyl bromide to form 4-(2-cyclopropyl-2-hydroxypropylamino)benzenesulfonamide. This intermediate is then reacted with pyrrolidine and 4-dimethylaminopyridine to form the final product, N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In cancer research, N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, N-(2-cyclopropyl-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-17(21,14-6-7-14)12-18-16(20)13-4-8-15(9-5-13)24(22,23)19-10-2-3-11-19/h4-5,8-9,14,21H,2-3,6-7,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXXINHWENISOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.